Regiochemical Architecture: Carbonyl-Positional Isomer Discrimination versus 5-Acetyl-2,2'-bithienyl
The target compound (53119-26-9) contains a methylene spacer between the carbonyl group and one thiophene nucleus (O=C–CH₂–Ar), whereas the isomeric 5-acetyl-2,2'-bithienyl (CAS 3515-18-2) bears the acetyl group directly attached to the thiophene ring (CH₃–CO–Ar) [1]. This constitutional difference replaces an sp²-hybridized carbonyl carbon with a conformationally mobile sp³ methylene, affecting both solubility and electrophilic reactivity [2].
| Evidence Dimension | Constitutional isomerism: carbonyl connectivity |
|---|---|
| Target Compound Data | O=C(c1cccs1)Cc1cccs1 (ketone with methylene linker) |
| Comparator Or Baseline | 5-Acetyl-2,2'-bithienyl (CAS 3515-18-2): CH₃CO–Ar directly attached; melting point 114–115 °C; aqueous solubility 0.044 g/L (calc.) |
| Quantified Difference | Presence vs. absence of methylene spacer; target compound melting point and solubility data are not experimentally reported, precluding a numeric comparison |
| Conditions | Structural comparison based on SMILES and calculated properties |
Why This Matters
The methylene spacer alters the compound's conformational flexibility and electronic conjugation, which can critically affect reaction outcomes in cross-coupling and cyclization chemistry; users must confirm identity beyond formula-level equivalence.
- [1] ChemBase, Molecule Record: 1,2-bis(thiophen-2-yl)ethan-1-one, CBID:256094, Canonical SMILES O=C(c1cccs1)Cc1cccs1. Available at: http://www.chembase.cn/molecule-256094.html View Source
- [2] J. Nakayama et al., Acid-induced dimerisation of 1,2-di(thien-2-yl)ethanone, Tetrahedron, 59(23), 2003, 4153-4155. DOI: 10.1016/S0040-4020(03)00581-7 View Source
